N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the bromination of acetophenone to yield 4-bromoacetophenone. This intermediate is then subjected to a nitration reaction to introduce the nitro group, forming 4-bromo-2-nitroacetophenone. The final step involves the amidation of this intermediate with an appropriate amine to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced to form amines, which can further participate in various chemical transformations.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis .
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-[1-(4-bromophenyl)ethyl]-2-ethoxyaniline
- N-[1-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
- N-[1-(4-bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride
Uniqueness: N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a bromophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10(11-6-8-12(16)9-7-11)17-15(19)13-4-2-3-5-14(13)18(20)21/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUJCNISALKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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